N-(4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(4-Fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative characterized by a fused tricyclic core structure. The compound features a 4-fluorophenyl group attached via a carboxamide linkage at position 2, with methyl substituents at positions 1 and 9 of the pyrido-pyrrolo-pyrimidine scaffold . Its synthesis involves refluxing methyl esters (e.g., compound 17 or 18) with lithium hydroxide in methanol, followed by coupling with 4-fluoroaniline under standard carboxamide-forming conditions .
Properties
IUPAC Name |
N-(4-fluorophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2/c1-11-4-3-9-24-16(11)22-17-14(19(24)26)10-15(23(17)2)18(25)21-13-7-5-12(20)6-8-13/h3-10H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSDCIJCHPIFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(4-fluorophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within cells. The compound’s interaction with CDK2 is likely due to the presence of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds.
Biological Activity
N-(4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including in vitro studies and computational analyses.
The compound's structural formula is represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C17H17FN4O2 |
| Molecular Weight | 324.34 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 54717614 |
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. A notable investigation focused on its activity against SARS-CoV-2. The compound was part of a series of pyridopyrrolopyrimidines evaluated for their ability to inhibit the main protease (Mpro) of the virus.
- In Vitro Assays : Compounds in this series demonstrated over 90% inhibition of viral growth at specific concentrations with minimal cytotoxic effects on Vero cells. Molecular docking simulations indicated favorable interactions within the Mpro binding pocket, suggesting a mechanism for its antiviral activity .
Anticancer Activity
The compound's structural derivatives have been tested for antiproliferative effects against various cancer cell lines:
- Cytotoxicity Studies : In a study evaluating several derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, certain compounds exhibited significant growth inhibition in pancreatic adenocarcinoma (CFPAC-1) cells with IC50 values around 0.79 µM. The mechanism was associated with apoptosis induction and primary necrosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Modification Effects : Variations in substituents on the pyrimidine scaffold have been shown to enhance or reduce cytotoxicity against normal human foreskin fibroblasts (HFF-1). For example, certain bis-pyrrolo derivatives displayed improved antiproliferative activities while maintaining lower toxicity profiles .
Case Studies
Several case studies illustrate the compound's effectiveness:
- SARS-CoV-2 Inhibition : A study reported that derivatives significantly inhibited viral replication in vitro with low cytotoxicity .
- Cancer Cell Line Testing : Another study revealed that modifications to the compound led to enhanced cytotoxic effects against CFPAC-1 cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-aryl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides. Key structural variations among analogs include substituents on the aryl group (R), alkyl groups at positions 1 and 9, and modifications to the tricyclic core. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity:
Structural and Physicochemical Comparisons
*Estimated based on analogs; †Calculated from C21H18FN4O2.
Key Observations :
- Substituent Effects: The 4-fluorophenyl group in the target compound likely enhances metabolic stability compared to electron-donating groups (e.g., dimethylamino in 26) or bulkier substituents (e.g., benzyl in 21) .
- Methyl vs. Benzyl at Position 1 : The 1-methyl group in the target compound may improve solubility compared to the 1-benzyl group in 21 , which introduces hydrophobicity .
Key Observations :
- Antiviral Potential: The target compound’s tricyclic core resembles intermediates tested against SARS-CoV-2 Mpro, though its carboxamide derivative may exhibit improved binding compared to the inactive methyl ester precursor (17) .
- Antimicrobial Activity : While most analogs (e.g., 6a ) show weak activity against S. aureus and gram-negative bacteria, substituent optimization (e.g., methoxypropyl in ’s compound) can enhance anti-TB efficacy .
Structure-Activity Relationship (SAR) Insights
Aryl Group Modifications: Electron-withdrawing groups (e.g., 4-fluoro, 4-bromo) may improve target engagement in enzyme inhibition compared to electron-donating groups (e.g., dimethylamino) . Bulkier substituents (e.g., benzyl in 21) reduce solubility and bioavailability .
Core Substitutions :
- The 1,9-dimethyl configuration in the target compound balances steric effects and metabolic stability, whereas 1-propyl or 1-allyl groups (e.g., 4b , 6a ) show variable antimicrobial outcomes .
Q & A
Q. What are the common synthetic routes for preparing N-(4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?
The synthesis typically involves a multi-step process starting with alkylation of the pyrrolo-pyrimidine core, followed by carboxamide coupling. For example:
- Step 1 : 1-Alkylation of 4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Carboxamide formation via coupling of the intermediate with 4-fluorophenylamine using EDCI/HOBt or CDI in anhydrous DCM/THF . Yield optimization often requires controlled reaction times (12–24 hrs) and inert atmospheres.
Q. How is the compound characterized for structural confirmation and purity?
Key analytical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at positions 1 and 9, fluorophenyl moiety) .
- X-ray Crystallography : For unambiguous confirmation of the fused heterocyclic system (e.g., dihedral angles between pyrido-pyrrolo-pyrimidine planes) .
- Physicochemical Parameters : Topological polar surface area (tPSA: ~81–95 Ų), LogSw (hydrophobicity: -2.11 to -3.28), and hydrogen-bond donor/acceptor counts (Hdon: 0–1; Hacc: 3–5) derived from computational models .
Advanced Research Questions
Q. What strategies are employed to optimize the bioavailability and solubility of this compound in preclinical studies?
- Structural Modifications : Introducing polar substituents (e.g., pyridyl or morpholine groups) to increase tPSA and reduce LogSw .
- Formulation : Use of cyclodextrin-based complexes or lipid nanoparticles to enhance aqueous solubility, critical for in vivo efficacy studies .
- Data-Driven Optimization : Balancing H-bond acceptors (≤5) and molecular weight (<450 Da) to improve permeability, as seen in analogs with MIC values ≤50 µg/mL against M. tuberculosis .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., MIC variations against mycobacteria)?
Discrepancies may arise from:
- Assay Conditions : Differences in bacterial strains (e.g., M. smegmatis vs. MDR-M. tuberculosis), incubation times, or media composition .
- Compound Stability : Hydrolytic degradation of the carboxamide group under acidic/basic conditions, verified via HPLC stability studies .
- Statistical Validation : Replicate testing (n ≥ 3) and adherence to CLSI guidelines for MIC determination .
Q. What computational methods are used to predict binding interactions with biological targets (e.g., Ag85C in M. tuberculosis)?
- Molecular Docking : FRIGATE or AutoDock Vina to simulate binding to the Ag85C catalytic site (e.g., hydrophobic interactions with Phe227 and hydrogen bonds with Ser124) .
- MD Simulations : 100-ns trajectories to assess binding stability and identify critical residue interactions (e.g., RMSD < 2.0 Å for stable complexes) .
- Experimental Validation : Protein-observed NMR to confirm binding (e.g., chemical shift perturbations in ¹H-¹⁵N HSQC spectra) .
Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced antifibrotic or antibacterial activity?
Key SAR findings include:
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
